Neutral Endopeptidase: Catalytic Efficiency Comparison
In a head-to-head comparative study of a multicatalytic neutral endopeptidase (ME) from human kidney, Z-Gly-Gly-Leu-pNA was directly benchmarked against two structurally similar peptide substrates. This study quantified the enzyme's differential affinity and turnover, establishing a clear hierarchy of substrate preference. The data underscores that Z-Gly-Gly-Leu-pNA is the preferred substrate for the chymotrypsin-like activity of this enzyme, with a distinct pH profile and superior catalytic efficiency compared to the trypsin-like substrate [1].
| Evidence Dimension | Catalytic Efficiency (Specificity Constant, kcat/Km) |
|---|---|
| Target Compound Data | 6.7 × 10³ M⁻¹s⁻¹ |
| Comparator Or Baseline | Z-Leu-Leu-Glu-2NA (similar efficiency) and Z-Gly-Gly-Arg-2NA (one-half the efficiency) |
| Quantified Difference | Z-Gly-Gly-Leu-pNA has approximately twice the catalytic efficiency of Z-Gly-Gly-Arg-2NA. |
| Conditions | Purified human kidney multicatalytic endopeptidase (ME) at pH 7.6-8.1. |
Why This Matters
For procurement, selecting Z-Gly-Gly-Leu-pNA ensures maximum assay sensitivity for this specific endopeptidase, offering a 2-fold signal advantage over a comparable trypsin-like substrate.
- [1] Zolfaghari R, Baker CR Jr, Canizaro PC, Amirgholami A, Behal FJ. A multicatalytic high-molecular-weight neutral endopeptidase from human kidney. Arch Biochem Biophys. 1987 Oct;258(1):42-50. doi: 10.1016/0003-9861(87)90320-1. View Source
